

estragole clofibrate PPAR-alpha activation comparison

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Compound Focus: Estragole

CAS No.: 140-67-0

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Core Comparative Overview

Feature	Estragole	Clofibrate
Chemical Nature	Natural alkenylbenzene; flavor compound [1]	Synthetic amphipathic carboxylic acid ester; fibrate drug [2] [3]
Primary Source/Use	Major component of tarragon, basil oils; flavoring agent [1]	Lipid-lowering drug; research tool [4] [2]
PPAR- α Activation	Confirmed agonist; activates PPAR- α signaling [1]	Well-established, potent synthetic agonist [4] [2]
Key Upregulated Genes	Cyp4a10, Cyp4a14, Cyp4a31, Pdk4, Slc27a1 [1]	Cyp4a10, Cyp4a14, Cyp4a31, Pdk4, Slc27a1 [1]
Relative Potency (in mice)	Comparable to clofibrate on a per body weight basis [1]	Benchmark for PPAR- α activation potency [1]
Other Receptor Actions	Does not activate CAR (Constitutive Androstane Receptor) [1]	Does not activate CAR; classic PPAR- α activator [1]

Detailed Experimental Data and Protocols

The following table provides a detailed look at the experimental evidence and conditions from key studies comparing **estragole** and clofibrate.

Aspect	Estragole Experimental Data	Clofibrate Experimental Data
Source Study	Kanno et al. (2012), as cited in [1]	Kanno et al. (same study protocol) [1]
Model Organism	Mice [1]	Mice [1]
Dosage & Administration	0, 10, 30, 100 mg/kg; delivered by gavage in corn oil [1]	Same dose and administration route as estragole for direct comparison [1]
Key Analytical Method	Percellome microarray analysis; Ingenuity Pathway Analysis (IPA) [1]	Percellome microarray analysis; direct comparison with estragole profile [1]

| **Key Findings** | - 1,214 upregulated probe sets (PS) [1]

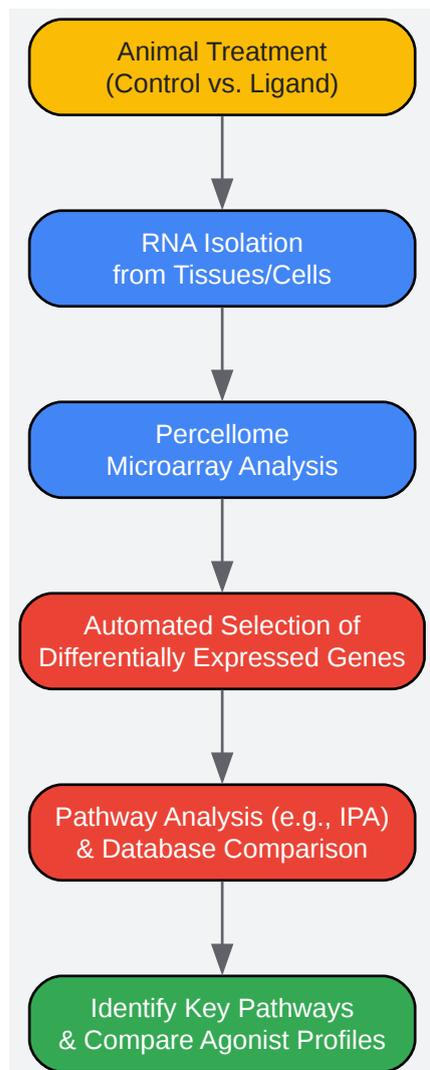
- Induced genes encoding proteins associated with PPAR- α [1]
- Induction time course slightly slower than clofibrate [1] | - 81 upregulated PS [1]
- Identified as the chemical most similar to **estragole** [1]
- Slightly faster induction time course than **estragole** [1] | | **Gene Expression Kinetics** | - Early gene (e.g., Pdk4) induced at 2 hours [1]
- Delayed genes (e.g., Dnaic1, Slc transporters) peaked at 8 hours [1] | - Early gene (e.g., Pdk4) induced at 2 hours [1]
- Delayed genes (e.g., Dnaic1) induced at 4 hours [1] |

PPAR- α Activation Signaling Pathway

The diagram below illustrates the core pathway of PPAR- α activation, a process common to both **estragole** and clofibrate. Upon entering the cell, these ligands bind to the PPAR- α receptor, triggering a cascade that regulates the expression of genes central to lipid metabolism.

Experimental Workflow for Agonist Comparison

This flowchart outlines the key steps in a typical comparative study, like the one that generated the data for **estragole** and clofibrate, using a Percellome analysis approach.



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Key Insights for Researchers

- **Mechanistic Similarity:** The induction of identical early-response genes (like Pdk4) and delayed-response genes suggests that **estragole** and clofibrate activate the same core PPAR- α signaling pathway [1].
- **Potency Consideration:** The finding that **estragole** is as potent as clofibrate on a per body weight basis in mice is significant for a natural compound [1]. However, this does not equate to safety or therapeutic utility.

- **Toxicological Implication:** The activation of PPAR- α by **estragole** is proposed as a potential mechanism for its observed hepatocarcinogenicity in rodents, linked to peroxisome proliferation [1]. This highlights the dual nature of PPAR- α activation, which can have both beneficial and adverse effects depending on the context.

Important Limitations and Disclaimer

- **Toxicology vs. Therapy:** It is critical to distinguish that while clofibrate is a licensed drug, **estragole** is a known rodent hepatocarcinogen [1]. This comparison is for **research and mechanistic understanding only** and must not be interpreted as an endorsement of **estragole** for therapeutic use.
- **Data Gaps:** The available comparative data is primarily from a single, albeit detailed, mouse study [1]. Information on long-term effects, binding affinity (K_i/IC_{50}), and performance in human cell models is not available in the searched literature.

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